molecular formula C14H13N3O2S2 B2645796 1-((2-(Furan-2-yl)-4-methylthiazol-5-yl)methyl)-3-(thiophen-2-yl)urea CAS No. 1421522-21-5

1-((2-(Furan-2-yl)-4-methylthiazol-5-yl)methyl)-3-(thiophen-2-yl)urea

Cat. No.: B2645796
CAS No.: 1421522-21-5
M. Wt: 319.4
InChI Key: RFTFJZLVMQNIIS-UHFFFAOYSA-N
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Description

1-((2-(Furan-2-yl)-4-methylthiazol-5-yl)methyl)-3-(thiophen-2-yl)urea ( 1421489-36-2) is a synthetic heterocyclic organic compound with a molecular formula of C15H15N3O2S2 and a molecular weight of 333.43 g/mol . This urea derivative features a central thiazole ring, a distinctive structural motif found in a wide range of bioactive molecules, and is substituted with furan and thiophene heteroaromatic systems . Compounds incorporating the thiazole ring have demonstrated significant potential in medicinal chemistry research, particularly as core scaffolds in the development of anti-inflammatory agents, with research indicating their ability to interact with key enzymatic targets such as COX, LOX, and MAPK pathways . Furthermore, structurally related heterocyclic urea compounds have been investigated for their potent antibacterial properties, offering a promising avenue for combating bacterial infections, including those caused by drug-resistant strains . This specific compound, with its unique molecular architecture, serves as a valuable chemical tool for researchers exploring new pharmacologically active agents in these fields. The product is intended for non-human research applications only and is strictly not for diagnostic, therapeutic, or veterinary use.

Properties

IUPAC Name

1-[[2-(furan-2-yl)-4-methyl-1,3-thiazol-5-yl]methyl]-3-thiophen-2-ylurea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O2S2/c1-9-11(21-13(16-9)10-4-2-6-19-10)8-15-14(18)17-12-5-3-7-20-12/h2-7H,8H2,1H3,(H2,15,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFTFJZLVMQNIIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC=CO2)CNC(=O)NC3=CC=CS3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((2-(Furan-2-yl)-4-methylthiazol-5-yl)methyl)-3-(thiophen-2-yl)urea typically involves multi-step organic reactions. One common method starts with the preparation of the thiazole ring, followed by the introduction of the furan and thiophene rings through a series of coupling reactions. The final step involves the formation of the urea linkage under controlled conditions, often using reagents such as isocyanates or carbamates.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

1-((2-(Furan-2-yl)-4-methylthiazol-5-yl)methyl)-3-(thiophen-2-yl)urea can undergo various chemical reactions, including:

    Oxidation: The furan and thiophene rings can be oxidized under specific conditions to form corresponding oxides.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.

    Substitution: The thiazole ring can undergo substitution reactions, where different substituents can be introduced.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can lead to the formation of furan-2,3-dione, while reduction of the thiophene ring can yield tetrahydrothiophene derivatives.

Scientific Research Applications

Pharmaceutical Applications

  • Antimicrobial Activity
    • Several studies have demonstrated that derivatives of thiazole and thiophene exhibit significant antimicrobial properties. The presence of the furan and thiazole rings in this compound enhances its efficacy against various bacterial strains. For instance, research indicates that compounds containing these heterocycles can disrupt bacterial cell walls or interfere with metabolic pathways, leading to cell death .
  • Anticancer Properties
    • Compounds similar to 1-((2-(Furan-2-yl)-4-methylthiazol-5-yl)methyl)-3-(thiophen-2-yl)urea have shown promise in cancer research. They can induce apoptosis in cancer cells by activating specific signaling pathways. In vitro studies reveal that such compounds can inhibit tumor growth in various cancer models, making them potential candidates for further development as anticancer agents .
  • Anti-inflammatory Effects
    • The anti-inflammatory properties of thiazole and thiophene derivatives are well-documented. The compound may inhibit the production of pro-inflammatory cytokines, thus reducing inflammation in various models of inflammatory diseases . This application is particularly relevant in the treatment of chronic conditions such as arthritis.

Agricultural Applications

  • Pesticidal Activity
    • Research indicates that compounds with similar structures exhibit insecticidal and fungicidal properties. The thiazole ring is known for its effectiveness against plant pathogens, making this compound a candidate for developing new agrochemicals . Field trials have shown that formulations containing this compound can significantly reduce pest populations while being less toxic to beneficial insects.

Material Science Applications

  • Polymer Chemistry
    • The unique properties of this compound allow it to be used as a building block in polymer synthesis. Its ability to form stable bonds can enhance the mechanical properties of polymers, making them suitable for various industrial applications .

Case Studies

  • Synthesis and Testing
    • A recent study synthesized several derivatives based on this compound and evaluated their biological activities through various assays, including cytotoxicity tests against cancer cell lines and antimicrobial susceptibility tests against pathogenic bacteria . The results indicated that modifications to the structure could enhance activity significantly.
  • Field Trials in Agriculture
    • In agricultural settings, field trials were conducted using formulations containing this compound to assess its effectiveness against common pests like aphids and fungal pathogens affecting crops. Results showed a marked decrease in pest populations compared to untreated controls, highlighting its potential as an eco-friendly pesticide alternative .

Mechanism of Action

The mechanism of action of 1-((2-(Furan-2-yl)-4-methylthiazol-5-yl)methyl)-3-(thiophen-2-yl)urea involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s unique structure allows it to interact with multiple pathways, making it a versatile molecule for various applications.

Comparison with Similar Compounds

Key Observations :

  • Conversely, benzofuran-pyrimidine hybrids (4a-d) lack the urea linkage, limiting hydrogen-bonding capacity .
  • Bioactivity : Triazole-urea derivatives (4Ia–4IId) exhibit antifungal activity, highlighting the importance of the urea group in target engagement. The target compound’s thiophene and furan substituents may confer unique selectivity compared to phenyl-substituted analogs .

Thiazole-Based Analogues with Heteroaromatic Substituents

Compound Name Key Features Structural Differences vs. Target Compound Applications Reference
4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole (4) Thiazole + triazole + pyrazole + chloro/fluoro substituents Replaces urea with pyrazole; adds halogens Antimicrobial
1-((4-(4-Chlorophenyl)-5-(furan-2-yl)thiophen-2-yl)methylene)-2-(o-tolyl)hydrazine (5b) Thiophene + furan + hydrazine + chloro Hydrazine linker vs. urea; lacks thiazole Tubulin inhibition

Key Observations :

  • This may explain its reported antimicrobial activity, which the target compound could mimic if the urea group engages similar targets .
  • The target compound’s urea group offers reversible binding, which may improve pharmacokinetics .

Biological Activity

1-((2-(Furan-2-yl)-4-methylthiazol-5-yl)methyl)-3-(thiophen-2-yl)urea is a compound of significant interest due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Structural Overview

The compound consists of three key moieties:

  • Furan ring : Known for its antioxidant properties.
  • Thiazole ring : Associated with antimicrobial and antitumor activities.
  • Thiophene moiety : Often linked to various biological effects, including neuroactivity.

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets. It can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways and targets may vary based on the specific application and context.

Antimicrobial Properties

Research indicates that compounds containing thiazole and furan rings typically exhibit significant antimicrobial activity. For instance, derivatives of thiazoles have shown effectiveness against various pathogens, including bacteria and fungi. The presence of the furan ring may enhance antioxidant properties, contributing to antimicrobial effects .

Anticancer Activity

Studies have demonstrated that urea derivatives can exhibit anticancer properties. For example, compounds similar to this compound have shown selective cytotoxicity against various cancer cell lines. Notably, compounds with similar structures have reported GI50 values indicating their effectiveness in inhibiting cancer cell proliferation .

Anti-inflammatory Effects

The compound has been investigated for its potential anti-inflammatory properties. Some studies have indicated that urea derivatives can inhibit inflammatory pathways, although specific data on this compound's efficacy remains limited .

Data Summary

Activity Type Tested Compounds Results
AntimicrobialUrea derivatives with thiazole and furanEffective against various bacterial strains
AnticancerSimilar urea derivativesSelective cytotoxicity in cancer cell lines
Anti-inflammatoryUrea derivativesInhibition of inflammatory pathways observed

Case Studies

  • Antifungal Activity : A study evaluated the antifungal activity of urea derivatives against plant pathogens. Compounds similar to this compound demonstrated selective activity against Phomopis obscurans and other fungal species .
  • Cytotoxicity Studies : In vitro cytotoxicity tests against human cancer cell lines revealed promising results for several related compounds, indicating potential therapeutic applications in oncology .
  • Larvicidal Activity : Compounds structurally related to this compound exhibited significant larvicidal activity against Aedes aegypti, suggesting potential use in vector control strategies .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and purification strategies for 1-((2-(Furan-2-yl)-4-methylthiazol-5-yl)methyl)-3-(thiophen-2-yl)urea?

  • Methodological Answer : Synthesis typically involves coupling reactions between thiazole and thiophene-urea derivatives. Key steps include:

  • Thiazole Core Formation : Cyclocondensation of furan-2-carbaldehyde with thiourea derivatives under acidic conditions to form the 4-methylthiazole moiety .
  • Urea Linkage : Reacting the thiazole intermediate with isocyanate-functionalized thiophene derivatives in anhydrous DMF at 60–80°C, monitored by TLC for completion .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol/water mixtures to achieve >95% purity .

Q. Which spectroscopic and crystallographic techniques are critical for structural characterization?

  • Methodological Answer :

  • X-ray Crystallography : Use SHELX programs (e.g., SHELXL) for single-crystal structure determination. Data collection at 100 K with Mo-Kα radiation (λ = 0.71073 Å) ensures high-resolution refinement .
  • NMR Spectroscopy : ¹H/¹³C NMR in DMSO-d₆ to confirm regiochemistry of the thiophene-urea linkage. Key signals: thiophene protons (δ 7.2–7.4 ppm), furan protons (δ 6.3–6.6 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺) and rule out side products .

Q. How can researchers design assays to evaluate the biological activity of this compound?

  • Methodological Answer :

  • Antifungal Activity : Follow protocols from analogous thiadiazole-urea derivatives, using microdilution assays (CLSI M38-A2) against Candida albicans and Aspergillus fumigatus. Minimum inhibitory concentrations (MICs) are determined at 48–72 hours .
  • Enzyme Inhibition : Screen against kinases or oxidoreductases (e.g., FAD-dependent enzymes) using fluorescence-based assays (e.g., ADP-Glo™ Kinase Assay) with IC₅₀ calculations .

Advanced Research Questions

Q. What computational methods predict the electronic properties and binding interactions of this compound?

  • Methodological Answer :

  • DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to analyze frontier molecular orbitals (HOMO-LUMO gaps) and electrostatic potential surfaces .
  • Molecular Docking : Use AutoDock Vina to simulate binding to target proteins (e.g., cytochrome P450). Parameterize force fields for thiophene and urea moieties to improve accuracy .
  • Polarizable Continuum Model (PCM) : Apply integral equation formalism (IEF-PCM) to study solvation effects on reactivity in isotropic (water) and anisotropic (membrane-like) environments .

Q. How can researchers address discrepancies in biological activity data across studies?

  • Methodological Answer :

  • Impurity Profiling : Use HPLC-PDA-MS to identify degradation products (e.g., hydrolyzed urea or oxidized thiophene). Compare retention times and mass spectra with synthetic standards .
  • Batch Variation Analysis : Perform principal component analysis (PCA) on NMR/LC-MS datasets to correlate impurities with reduced activity .
  • Crystallographic Validation : Re-determine crystal structures of active vs. inactive batches to confirm conformational stability .

Q. What strategies resolve contradictions in mechanistic hypotheses for this compound’s activity?

  • Methodological Answer :

  • Isotopic Labeling : Synthesize ¹³C-labeled urea or ³⁵S-thiophene derivatives to track metabolic pathways via LC-MS/MS .
  • Kinetic Isotope Effects (KIEs) : Compare reaction rates of deuterated vs. non-deuterated analogs to identify rate-determining steps in enzyme inhibition .
  • Cryo-EM Studies : For macromolecular targets, use cryo-electron microscopy to resolve binding modes at near-atomic resolution (3–4 Å) .

Notes

  • For synthetic protocols, cross-validate with analogous urea-thiophene derivatives .
  • Advanced computational studies require calibration with experimental data to ensure predictive accuracy .

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